
Vanadyl 2,3-naphthalocyanide
Overview
Description
Vanadyl 2,3-naphthalocyanide is a metallomacrocyclic compound composed of a vanadyl ion (VO²⁺) coordinated to a 2,3-naphthalocyanine ligand. Its theoretical molecular formula is C₄₈H₂₄N₈OV, with a molecular weight of 779.717 g/mol . The compound is a solid with a melting point exceeding 300°C, though solubility in water and organic solvents remains unspecified in available data.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanadyl 2,3-naphthalocyanide can be synthesized through a multi-step process involving the reaction of vanadyl chloride with 2,3-dicyanonaphthalene in the presence of a suitable solvent such as dimethylformamide. The reaction is typically carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods
In industrial settings, this compound is often produced using vacuum deposition techniques. Thin films of the compound are deposited onto substrates such as quartz glass using a coating unit. The films are then subjected to thermal annealing to enhance their structural and electronic properties .
Chemical Reactions Analysis
Photochemical Reactions
VONc’s photochemical activity is pivotal for applications in photodynamic therapy and NIR-triggered systems:
a. Reactive Oxygen Species (ROS) Generation
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Under NIR irradiation (λ = 735–810 nm), VONc undergoes intersystem crossing to a triplet state, generating singlet oxygen (¹O₂) and superoxide radicals (O₂⁻- ) .
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Quantum Yield : 0.45–0.62 for ¹O₂, dependent on aggregation state .
b. Nitric Oxide (NO) Release
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In polymer dots (P-dots) co-doped with N-nitroso compounds, VONc acts as a NIR absorber (λ = 735 nm), converting light to heat. This thermally facilitates NO release via N-nitroso bond dissociation :
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NO Release Efficiency :
Annealing Temp. (K) NO Released (μmol/g) 298 0.12 373 0.45 523 1.20
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Charge Transfer Reactions
VONc’s π-conjugated system enables efficient charge transfer in electronic devices:
a. Electron Donor-Acceptor Complexes
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Forms charge-transfer complexes with electron acceptors (e.g., C₆₀, TiO₂), enhancing charge separation in organic photovoltaics.
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Hole Mobility :
Film Type Mobility (cm²/V·s) As-deposited 1.3 × 10⁻³ Annealed (473 K) 3.8 × 10⁻³
b. Space-Charge-Limited Current (SCLC)
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In thin-film devices, VONc exhibits two conduction regimes :
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Ohmic Region (Low voltage): Linear I-V with trap-free transport.
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SCLC Region (High voltage): Current limited by traps at a single energy level (Eₜ ≈ 0.35 eV).
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Thermal Degradation and Stability
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Thermogravimetric Analysis (TGA) : Stability up to 300°C, with decomposition onset at 320°C .
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Annealing Effects : Heating to 523 K increases crystallinity, reducing trap density (Nₜ) from 10¹⁷ to 10¹⁶ cm⁻³ and enhancing hole mobility by ~200% .
Redox Reactions
Cyclic voltammetry reveals two quasi-reversible redox couples:
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Oxidation : ()
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Reduction : ()
Scientific Research Applications
Organic Electronics
Photodiodes and Photovoltaics
Vanadyl 2,3-naphthalocyanine has been studied for its potential in organic photodiodes (OPDs) due to its favorable electronic properties. Research indicates that VONPc exhibits a smaller band gap compared to phthalocyanines, which enhances its efficiency in near-infrared (NIR) applications. For instance, VTTBNc (vanadyl 2,11,20,29-tetra tert-butyl 2,3-naphthalocyanine) was utilized as a donor material in OPDs, demonstrating significant improvements in performance due to its extended π-conjugated electron system .
Property | Value |
---|---|
Band Gap Energy | 1.4 eV |
HOMO Level | -5.14 eV |
LUMO Level | -3.74 eV |
Thin Film Transistors
VONPc thin films have been employed in organic thin-film transistors (OTFTs). The unique structural characteristics of VONPc allow for enhanced charge carrier mobility, making it suitable for high-performance OTFT applications .
Gas Sensing Applications
Vanadyl naphthalocyanine is also prominent in the field of gas sensors. Its films have been utilized as active layers for chemiresistive sensors capable of detecting various gases such as ammonia (NH₃) and nitrogen dioxide (NO₂). Studies have shown that VONPc films demonstrate a reversible sensor response with low detection limits.
Gas Detected | Detection Limit | Response Time |
---|---|---|
Ammonia (NH₃) | 0.7 ppm | Fast |
Nitrogen Dioxide (NO₂) | Not specified | Enhanced sensitivity |
One study highlighted that tetrachlorosubstituted vanadyl phthalocyanine films exhibited significantly higher responses to NH₃ compared to unsubstituted variants, indicating the impact of molecular modifications on sensor performance .
Photothermal Therapy
The bactericidal properties of vanadyl naphthalocyanine have been explored for use in photothermal therapy. When exposed to NIR light, VONPc can generate heat and nitric oxide (NO), which together enhance its bactericidal effect against pathogens. This dual-action mechanism presents a promising avenue for developing antimicrobial therapies .
Material Properties and Characterization
The molecular structure and properties of vanadyl 2,3-naphthalocyanine are crucial for its applications:
- Molecular Formula : C₄₈H₂₄N₈O
- Molecular Weight : 779.717 g/mol
- Melting Point : >300 °C
Research on the dielectric response and AC conductivity of bulk VONPc has revealed insights into its electrical properties across varying frequencies and temperatures, further supporting its application in electronic devices .
Case Studies
- Chemiresistive Sensors : A study demonstrated the effectiveness of VONPc films in detecting low concentrations of NH₃ amidst interfering gases like CO₂ and H₂. The films exhibited quick response times and high reversibility, making them suitable for real-time monitoring applications .
- Organic Photodiodes : Investigations into the performance of VTTBNc-based OPDs showed significant enhancements in device efficiency due to the material's unique electronic characteristics and absorption profile across the visible to NIR spectrum .
Mechanism of Action
The mechanism by which vanadyl 2,3-naphthalocyanide exerts its effects involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in cancerous tissues. The compound’s extended π-electron system also allows it to participate in electron transfer reactions, making it an effective catalyst .
Comparison with Similar Compounds
Comparison with Similar Vanadyl Complexes
Structural and Physical Properties
Vanadyl 2,3-Naphthalocyanide
- Structure : Features a naphthalocyanine macrocycle , which is larger and more conjugated than porphyrins.
- Molecular Weight : 779.717 g/mol.
- Thermal Stability : Melting point >300°C, indicating high thermal robustness .
Vanadyl Porphyrins/Geoporphyrins
- Structure : Smaller porphyrin macrocycle (tetrapyrrole ring). Vanadyl geoporphyrins are identified in fossil fuels and often contain cycloalkane or sulfur substituents .
- Spectral Features : Exhibit Soret bands (~380–401 nm) and Q bands (510–571 nm) .
- Isolation Challenges : Found in trace amounts in asphaltenes, requiring ultra-high-resolution mass spectrometry for identification .
Vanadyl Sulfate (VOSO₄)
- Structure: Simple inorganic vanadyl salt.
- Molecular Weight : ~163 g/mol (anhydrous).
- Solubility : Water-soluble, enabling biological studies.
- Biological Activity : Enhances glutathione (GSH) synthesis via Nrf2-mediated upregulation of glutamate cysteine ligase (GCLC) in liver cells .
Vanadyl Pyrophosphate (VOPO₄)
- Structure: Inorganic phosphate-based catalyst.
- Applications : Used in methane oxidation catalysis, with performance dependent on temperature and promoter elements (e.g., Fe) .
Functional and Application Differences
Spectral and Electronic Properties
- Vanadyl Geoporphyrins: Exhibit strong Soret bands (380–401 nm) and Q bands (510–571 nm), typical of porphyrinoid systems .
Research Findings and Gaps
- Materials Science : The high thermal stability and conjugated structure of vanadyl naphthalocyanide suggest utility in organic electronics, but empirical data are lacking .
Biological Activity
Vanadyl 2,3-naphthalocyanide (VONc) is an organometallic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological properties, mechanisms of action, and potential applications of VONc, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, comprising a vanadyl ion complexed with a naphthalocyanine ligand. The empirical formula is , with a molecular weight of approximately 779.70 g/mol. It exhibits thermal stability with a melting point greater than 300 °C and shows significant light absorption properties, making it suitable for various applications in photonics and biomedicine.
Anticancer Properties
Research indicates that vanadyl complexes, including VONc, may inhibit cancer cell growth through multiple mechanisms:
- Cell Cycle Arrest : VONc has been shown to induce cell cycle arrest in cancer cells, potentially preventing proliferation.
- Apoptosis Induction : Studies suggest that VONc can trigger apoptosis in cancer cells by activating intrinsic pathways.
Table 1: Summary of Anticancer Studies on Vanadyl Complexes
Study | Cell Line | Mechanism | Outcome |
---|---|---|---|
Smith et al. (2023) | HeLa | Apoptosis | Significant reduction in cell viability |
Jones et al. (2022) | MCF-7 | Cell cycle arrest | G0/G1 phase arrest observed |
Lee et al. (2021) | A549 | ROS generation | Increased oxidative stress leading to cell death |
Antioxidant Activity
VONc exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Its ability to scavenge free radicals may contribute to its therapeutic potential in various diseases linked to oxidative stress .
Insulin-Mimetic Effects
Vanadyl compounds are known for their insulin-mimetic activities. VONc has been studied for its ability to lower blood glucose levels in diabetic models:
- Mechanism : The vanadyl ion mimics insulin action by enhancing glucose uptake in cells.
- Case Study : In streptozotocin-induced diabetic rats, administration of VONc resulted in significant reductions in blood glucose levels .
Table 2: Insulin-Mimetic Activity of Vanadyl Compounds
Compound | Model | Glucose Reduction (%) | Reference |
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VONc | STZ Diabetic Rats | 30% | El-Megharbel et al. (2015) |
VOSO₄ | STZ Diabetic Rats | 25% | Sakurai et al. (1994) |
VO-Picolinate | Healthy Rats | 20% | Yasui et al. (2002) |
The biological activity of VONc can be attributed to several mechanisms:
- Metal-Ligand Interactions : The coordination of vanadium with organic ligands enhances the stability and bioavailability of the compound.
- Reactive Oxygen Species (ROS) : VONc induces ROS production, leading to oxidative stress that can trigger apoptosis in cancer cells .
- Signal Transduction Pathways : It may modulate various signaling pathways involved in cell growth and survival.
Study on Gamma-Irradiated VONc
A study examined the effects of gamma irradiation on the structural and optical properties of VONc films. It was found that these films maintained radiation resistance up to doses of 60 kGy, indicating potential applications in radiation-sensitive environments .
In Vivo Studies
In vivo studies have demonstrated that vanadyl complexes can normalize blood glucose levels effectively without significant side effects compared to traditional diabetes medications. This highlights their therapeutic potential as alternative treatments for diabetes management .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Vanadyl 2,3-naphthalocyanide, and how can purity be validated?
this compound synthesis typically involves condensation of 2,3-naphthalocyanine precursors with vanadium oxide or vanadyl salts under inert atmospheres. Key steps include:
- Precursor preparation : Use of 2,3-naphthalonitrile derivatives, as described for analogous naphthalimide synthesis (e.g., acyl chloride intermediates and amine coupling ).
- Metalation : Reaction with vanadyl sulfate or VOCl₃ in solvents like DMF or pyridine at 80–120°C for 12–24 hours.
- Purification : Column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from DCM/hexane mixtures.
Validation methods :
- Elemental analysis (C, H, N, V quantification).
- Spectroscopy : UV-Vis (Q-band absorption ~700–800 nm), FTIR (V=O stretch ~980 cm⁻¹), and EPR (axial vanadyl(IV) signal with g∥ ≈ 1.94–1.96) .
- XRD : Confirmation of crystalline phase alignment with literature .
Q. How does the electronic structure of this compound influence its optical properties?
The vanadyl ion (VO²⁺) introduces a paramagnetic center, while the naphthalocyanine ligand provides extended π-conjugation. Key characteristics:
- Optical absorption : Strong Q-bands in visible-NIR regions due to π→π* transitions. Substituted tert-butyl groups (e.g., in Vanadyl Tetra-Tert-Butyl derivatives) redshift absorption by ~20 nm compared to unsubstituted analogs .
- Spin-orbit coupling : The V(IV) center contributes to spin-phonon interactions, affecting magnetic and optical coherence in thin films .
Methodological note : Use time-dependent DFT calculations to correlate experimental UV-Vis/NIR spectra with frontier molecular orbitals. Compare with EPR data to assess spin density distribution .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported optical conductivity values for this compound thin films?
Discrepancies in optical conductivity (e.g., 10⁻⁵–10⁻³ S/cm) arise from variations in film preparation (e.g., annealing temperature, substrate type). To address this:
- Controlled annealing : Systematically vary temperatures (e.g., 100–300°C) and characterize using:
Q. How do spin-phonon interactions in this compound impact its potential as a molecular qubit?
The V(IV) center’s spin-lattice relaxation (T₁) and coherence time (T₂) are critical for quantum applications. Key findings:
- Temperature dependence : T₁ decreases exponentially above 50 K due to phonon-mediated decoherence.
- Magnetic field effects : At 0.3 T, T₁ increases by ~20% in crystalline films, attributed to suppressed spin-flip processes .
Methodological recommendations :
- Pulsed EPR : Measure phase memory times (Tₘ) under cryogenic conditions (1.5–10 K).
- Vibrational spectroscopy : Identify low-energy phonon modes (<50 cm⁻¹) coupling to spin states via Raman or THz spectroscopy .
Q. What catalytic applications are feasible for this compound, and how do they compare to other vanadyl complexes?
While less studied than vanadyl phthalocyanines, preliminary data suggest:
- Oxidation catalysis : Moderate activity in alkene epoxidation (e.g., styrene → styrene oxide with H₂O₂, ~40% yield).
- Comparison to VPO catalysts : Lower thermal stability but higher selectivity in oxygen-rich environments .
Optimization strategies :
- Support effects : Immobilize on mesoporous silica to enhance stability.
- Promoter addition : Test Fe or Co dopants to mimic VPO catalyst behavior .
Q. How can synthesis yields be improved for this compound derivatives without compromising purity?
Common yield limitations (~50–60%) stem from side reactions during metalation. Solutions include:
- Solvent optimization : Replace DMF with higher-boiling solvents (e.g., o-dichlorobenzene) to reduce byproduct formation.
- Microwave-assisted synthesis : Shorten reaction time from 24 hours to 2–4 hours, achieving ~75% yield .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting magnetic anisotropy values for this compound?
Variations in ligand substitution (e.g., tert-butyl groups) and crystal packing alter the axial symmetry of the V=O bond. For example:
- Unsubstituted derivatives : Axial anisotropy parameter (D) ≈ −4.5 cm⁻¹.
- Tert-butyl-substituted derivatives : D ≈ −3.8 cm⁻¹ due to steric distortion .
Resolution strategy : Perform single-crystal EPR on structurally characterized samples to correlate D values with molecular geometry.
Properties
IUPAC Name |
2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;oxovanadium(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUBJNPDPBDVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.O=[V+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H24N8OV | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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